![molecular formula C19H22N6O3 B2378729 2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide CAS No. 851940-93-7](/img/structure/B2378729.png)
2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide insights into its stability, reactivity, and potential uses. The molecular weight of a similar compound is 397.428 Da .Scientific Research Applications
Structural and Properties Study
The compound shows interesting structural aspects when interacting with other chemicals. For instance, isoquinoline derivatives exhibit diverse behaviors when treated with different acids, leading to the formation of gels or crystalline solids. These structural properties are crucial for understanding the compound's potential applications in scientific research (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Derivative Formation
The synthesis processes of isoquinoline derivatives have been studied extensively. This research highlights the versatility of isoquinoline compounds in forming various derivatives, which is significant for exploring new compounds and their potential applications in various fields (Murayama, 1958).
Cyclisation and Derivative Synthesis
The compound's ability to undergo cyclisation and form various derivatives is a key area of research. This demonstrates the compound's potential as a precursor in synthesizing diverse chemical structures, which could be useful in developing new materials or drugs (King, 2007).
Analgesic, Antihypoxic, and Antimicrobial Activity
Research has explored the synthesis of certain isoquinoline derivatives and their potential analgesic, antihypoxic, and antimicrobial activities. These studies open up possibilities for the compound's use in medical research, particularly in developing new therapeutic agents (Mikhailovskii et al., 2020).
Antifungal Agents
Some derivatives of the compound have shown potential as antifungal agents. This aspect of research is particularly relevant in the development of new treatments for fungal infections, highlighting the compound's significance in pharmaceutical research (Bardiot et al., 2015).
Muscarinic Agonist Activity
The compound's derivatives have been studied for their muscarinic agonist activity. This research is important for understanding how these compounds can interact with biological systems, especially in the context of neurological functions and treatments (Pukhalskaya et al., 2010).
Anticancer Activity
Some isoquinoline derivatives have been explored for their anticancer activity. This research is crucial in the ongoing search for new and effective cancer treatments, showing the compound's potential role in oncological research (Ambros, Angerer, & Wiegrebe, 1988).
properties
IUPAC Name |
2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-22-17-16(18(27)23(2)19(22)28)25(10-14(20)26)15(21-17)11-24-8-7-12-5-3-4-6-13(12)9-24/h3-6H,7-11H2,1-2H3,(H2,20,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZZMVNGDUCZOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC4=CC=CC=C4C3)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2378646.png)
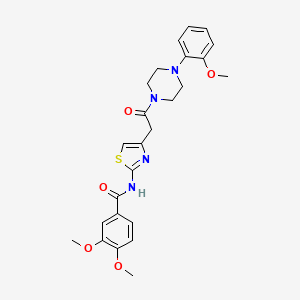
![1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine](/img/structure/B2378651.png)
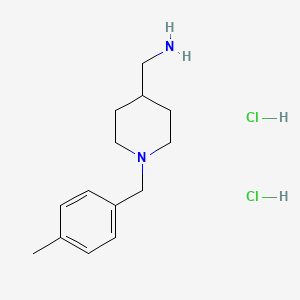
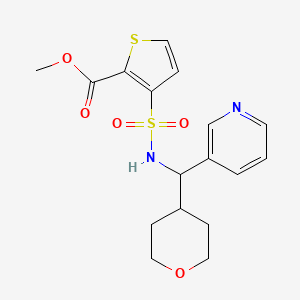
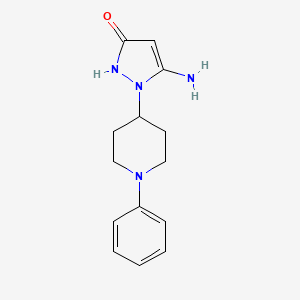
![2-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B2378655.png)
![N-[[(2S)-1-Benzylpiperidin-2-yl]methyl]prop-2-enamide](/img/structure/B2378656.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2378657.png)
![9-(4-fluorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2378659.png)
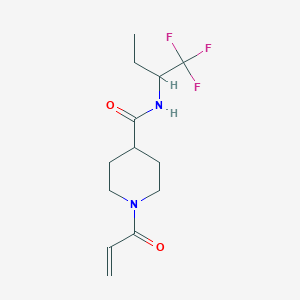
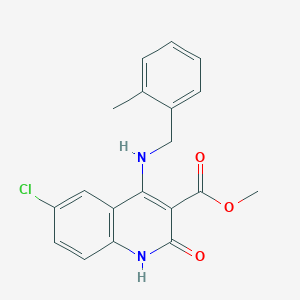
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2378666.png)
![N-(3,4-dichlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2378668.png)